Boc-Hyp(Bzl)-OH

Übersicht

Beschreibung

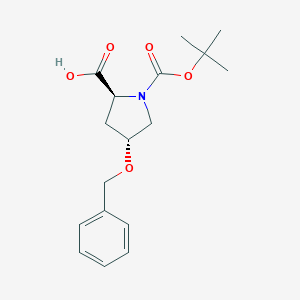

Boc-Hyp(Bzl)-OH: tert-Butyloxycarbonyl-O-benzyl-L-hydroxyproline , is a derivative of hydroxyproline. It is commonly used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound has a molecular weight of 321.37 g/mol and a chemical formula of C17H23NO5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Hyp(Bzl)-OH typically involves the protection of the hydroxyproline molecule. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) and benzyl bromide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous solvents and reagents, making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Deprotection Reactions

Boc-Hyp(Bzl)-OH undergoes selective deprotection of its Boc (tert-butoxycarbonyl) and Bzl (benzyl) groups under distinct conditions:

- Mechanistic Insight :

Boc cleavage involves acid-catalyzed carbamate hydrolysis, while Bzl removal via hydrogenation proceeds through catalytic hydrogenolysis of the benzyl ether .

Peptide Coupling Reactions

This compound participates in peptide bond formation using carbodiimide-based reagents:

- Example : Coupling with Gly-Gly-ONp (p-nitrophenyl ester) using DCC yields Boc-Hyp(Bzl)-Gly-Gly-ONp , a key intermediate in collagen-model peptide synthesis .

Side Reactions and Mitigation

Collagen-Model Peptides

- This compound enables incorporation of 4(R)-hydroxyproline into triple-helical peptides (THPs), critical for studying collagen stability .

- Example: Synthesis of (Pro-Hyp(Bzl)-Gly)ₙ sequences for structural analysis .

Melanocortin Receptor Ligands

- Used in cyclic peptides (e.g., Ac-Nle-c[Asp-Hyp(Bzl)-DPhe-Arg-Trp-Lys]-NH₂ ) to modulate receptor binding .

Enzyme Inhibitors

- Serves as a building block in α-aminoalkylphosphonate diphenyl esters targeting human neutrophil elastase .

Comparative Reactivity

| Derivative | Protecting Groups | Key Reactivity Differences |

|---|---|---|

| Boc-Hyp-OH | Boc only | Less hydrophobic; prone to oxidation |

| Fmoc-Hyp(Bzl)-OH | Fmoc/Bzl | Base-labile Fmoc requires piperidine deprotection |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Hyp(Bzl)-OH is widely utilized in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the construction of complex peptide sequences.

Key Features:

- Stability: The Boc group provides stability during the synthesis process, allowing for multiple coupling cycles without degradation.

- Compatibility: It is compatible with various coupling reagents and conditions, making it suitable for synthesizing diverse peptide structures.

Collagen-Mimetic Peptides

Collagen is a critical structural protein in the extracellular matrix, and peptides that mimic its structure are valuable in biomedical applications. This compound is integral to synthesizing collagen-mimetic peptides due to its ability to stabilize triple-helical structures.

Case Study: Triple-Helical Peptides

Research indicates that incorporating this compound into peptide sequences enhances the stability of triple helices compared to those without this residue. For instance, studies have shown that peptides containing Gly-Pro-Hyp triplets exhibit increased thermal stability, which is crucial for their application in tissue engineering and regenerative medicine .

Therapeutic Applications

The unique properties of this compound have led to its exploration in developing therapeutic agents targeting specific biological pathways.

Example: Melanocortin Receptor Ligands

In a study focusing on melanocortin receptors, this compound derivatives were synthesized to evaluate their binding affinity and agonistic activity. These compounds demonstrated selective activity at human melanocortin receptors, indicating potential therapeutic applications in obesity and metabolic disorders .

Bioconjugation Strategies

This compound can be utilized in bioconjugation techniques, where it serves as a linker for attaching various biomolecules, including drugs and imaging agents.

Application in Drug Delivery

By conjugating therapeutic agents to peptides containing this compound, researchers can enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects.

Wirkmechanismus

The mechanism of action of Boc-Hyp(Bzl)-OH involves its incorporation into peptide chains during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions during the synthesis process. The benzyl group protects the hydroxyl group, ensuring the stability of the molecule. Once the peptide synthesis is complete, the protecting groups can be removed under specific conditions, revealing the functional groups necessary for the biological activity of the peptide .

Vergleich Mit ähnlichen Verbindungen

Boc-Pro-Hyp-Gly-OBzl: A tripeptide derivative found in collagen.

Boc-Ala-Hyp-Gly-OBzl: Another tripeptide derivative found in collagen.

Boc-Hyp-OEt: A proline derivative with an ethyl ester group instead of a benzyl group

Uniqueness: Boc-Hyp(Bzl)-OH is unique due to its specific protecting groups, which provide stability and ease of incorporation into peptide chains. The benzyl group offers additional protection to the hydroxyl group, making it suitable for complex peptide synthesis. Its stability and versatility make it a preferred choice in peptide synthesis compared to other similar compounds .

Biologische Aktivität

Boc-Hyp(Bzl)-OH, or N-Boc-4-hydroxyproline benzyl ester, is a compound with significant potential in various biological applications, particularly in peptide synthesis and drug development. This article explores its biological activity, synthesis methods, and applications based on diverse research findings.

- Molecular Formula : C17H23NO5

- Molecular Weight : 321.37 g/mol

- CAS Number : 54631-81-1

- Solubility : Soluble in organic solvents; low aqueous solubility (0.321 mg/ml) .

Synthesis

This compound is synthesized through several methods, typically involving the protection of the hydroxyl group and subsequent reactions to introduce the benzyl group. The use of the Boc (tert-butoxycarbonyl) protecting group allows for easier handling during peptide synthesis due to its stability under various conditions.

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Protection of the hydroxyl group using Boc. |

| 2 | Introduction of the benzyl group via a coupling reaction. |

| 3 | Purification and characterization using HPLC and NMR techniques. |

Biological Applications

This compound is primarily utilized in peptide synthesis, particularly in creating collagen-like peptides and other bioactive compounds. Its structure allows it to mimic proline residues in peptides, which is crucial for maintaining structural integrity in collagen models.

Key Findings from Research Studies

- Peptide Synthesis : this compound has been effectively used in solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences with improved yields compared to traditional methods .

- Collagen Models : Research has demonstrated that peptides incorporating this compound exhibit enhanced stability and biological activity, making them suitable for therapeutic applications related to tissue engineering and regenerative medicine .

- Drug Development : As a component in antibody-drug conjugates (ADCs), this compound serves as a non-cleavable linker, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .

Case Study 1: Collagen-Mimetic Peptides

In a study exploring collagen-mimetic peptides, this compound was incorporated into sequences designed to mimic the triple helical structure of collagen. The resulting peptides demonstrated improved thermal stability and resistance to proteolytic degradation, highlighting their potential as scaffolds for tissue engineering applications .

Case Study 2: Antibody-Drug Conjugates

Another study investigated the use of this compound in ADCs. The linker facilitated the attachment of cytotoxic drugs to antibodies without compromising their binding affinity to target antigens. This approach resulted in enhanced therapeutic efficacy against tumor cells while reducing off-target effects .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIGGVANZFKXLS-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474507 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-81-1 | |

| Record name | Boc-Hyp(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.